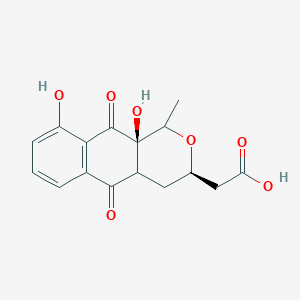
Nanaomycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nanaomycin B is a natural product found in Streptomyces rosa with data available.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
- Anticancer Activity : Nanaomycin B has demonstrated significant antiproliferative effects across various cancer cell lines. For instance, it has been shown to inhibit the growth of neuroblastoma cells by inducing cell death through the activation of the Nrf2-antioxidant signaling pathway .
- Combination Therapy : Research indicates that this compound can enhance the efficacy of other anticancer agents when used in combination therapy. For example, it has been studied alongside JQ1, a BET bromodomain inhibitor, to synergistically induce cell death in neuroblastoma cells .
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Nanaomycin K, a derivative closely related to this compound, has been found to inhibit EMT in bladder cancer cells induced by TGF-β. This effect is crucial as EMT is a key process in cancer metastasis .
Table 1: Summary of Key Studies on this compound
| Study | Cell Line | Findings | Mechanism |
|---|---|---|---|
| Kuck et al., 2010 | HCT116 | Inhibition of proliferation at 400 nM | DNMT3B inhibition |
| Omura et al., 1974 | A549 | Demethylation of RASSF1A promoter | Reactivation of tumor suppressor gene |
| Recent Study (2023) | Bladder Cancer Cells | Inhibition of growth and migration | EMT inhibition via TGF-β signaling |
Eigenschaften
CAS-Nummer |
52934-85-7 |
|---|---|
Molekularformel |
C16H16O7 |
Molekulargewicht |
320.29 g/mol |
IUPAC-Name |
2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C16H16O7/c1-7-16(22)10(5-8(23-7)6-12(18)19)14(20)9-3-2-4-11(17)13(9)15(16)21/h2-4,7-8,10,17,22H,5-6H2,1H3,(H,18,19)/t7?,8-,10?,16+/m1/s1 |
InChI-Schlüssel |
IRFITFGOKXSNHV-GHYDZUPMSA-N |
SMILES |
CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Isomerische SMILES |
CC1[C@@]2(C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Kanonische SMILES |
CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Synonyme |
nanaomycin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















